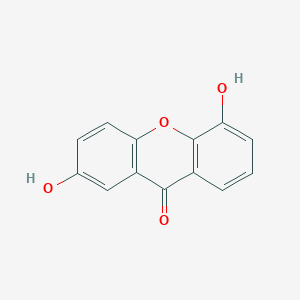

2,5-Dihydroxyxanthone

Description

Properties

IUPAC Name |

2,5-dihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O4/c14-7-4-5-11-9(6-7)12(16)8-2-1-3-10(15)13(8)17-11/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSIVSWCSPREMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=C(C2=O)C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188551 | |

| Record name | 2,5-Dihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35040-32-5 | |

| Record name | 2,5-Dihydroxyxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035040325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dihydroxyxanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dihydroxyxanthone from 2,5-Dihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dihydroxyxanthone, a naturally occurring phenolic compound, from 2,5-dihydroxybenzoic acid. This document details the synthetic route, experimental protocols, and characterization data. Additionally, it explores the potential biological activities and associated signaling pathways of dihydroxyxanthones, offering valuable insights for researchers in medicinal chemistry and drug development.

Introduction

Xanthones are a class of oxygenated heterocyclic compounds with a dibenzo-γ-pyrone scaffold. They are widely distributed in nature, particularly in higher plants and fungi. The xanthone core is considered a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including antioxidant, anti-inflammatory, and anticancer properties. The specific substitution pattern of hydroxyl groups on the xanthone skeleton plays a crucial role in determining its bioactivity. This compound, a member of this family, has been isolated from natural sources such as Garcinia tetrandra. This guide focuses on a viable synthetic pathway to obtain this specific isomer, starting from readily available precursors.

Synthetic Pathway

The synthesis of this compound from 2,5-dihydroxybenzoic acid is achieved through a direct, one-pot condensation reaction with hydroquinone. This reaction is an example of a Pechmann condensation, followed by a cyclodehydration to form the xanthone core. The use of a dehydrating agent and catalyst is essential for this transformation.

Isolation of 2,5-Dihydroxyxanthone from Garcinia tetrandra: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 2,5-Dihydroxyxanthone, a natural product found in the stem bark of Garcinia tetrandra. This document details the necessary experimental protocols, summarizes key quantitative data, and visualizes the experimental workflow for clarity.

Introduction

Garcinia tetrandra Pierre, a plant belonging to the Clusiaceae family, is a known source of various xanthones, a class of secondary metabolites with a wide range of biological activities. Among the numerous xanthones isolated from this plant is this compound. Research has highlighted the potential of xanthones from Garcinia species as cytotoxic agents against various cancer cell lines, making them promising candidates for further investigation in drug discovery and development.[1][2][3][4] This guide focuses on the methodology for isolating and characterizing this compound from its natural source.

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of xanthones from Garcinia species and represent a robust approach for obtaining this compound.

Plant Material Collection and Preparation

-

Collection: The stem bark of Garcinia tetrandra should be collected from a mature plant.

-

Drying: The collected bark is air-dried in the shade for 2-3 weeks until brittle.

-

Pulverization: The dried bark is then ground into a coarse powder using a mechanical grinder.

Extraction

-

Maceration: The powdered stem bark (approximately 1 kg) is subjected to exhaustive maceration with methanol (3 x 5 L) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: The methanolic extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude methanol extract.

Fractionation

-

Solvent-Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Selection of Fraction: The ethyl acetate fraction, which is expected to contain the xanthones, is concentrated under reduced pressure.

Chromatographic Purification

-

Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel (60-120 mesh).

-

Elution Gradient: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., 95:5, 90:10, 85:15, etc.).

-

Fraction Collection and TLC Analysis: Fractions of a fixed volume are collected and monitored by thin-layer chromatography (TLC) on silica gel plates using an appropriate solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v). Spots are visualized under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., 10% H₂SO₄ in ethanol followed by heating).

-

Pooling of Fractions: Fractions showing similar TLC profiles corresponding to the expected Rf value of this compound are pooled together.

Final Purification

-

Sephadex LH-20 Chromatography: The pooled fractions are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent, to remove pigments and other impurities.

-

Preparative TLC or HPLC: Final purification to obtain pure this compound can be achieved by preparative thin-layer chromatography (pTLC) or by preparative high-performance liquid chromatography (HPLC) using a suitable stationary phase (e.g., C18 column) and mobile phase.

Structure Elucidation

The structure of the isolated compound is confirmed by various spectroscopic techniques:

-

UV-Vis Spectroscopy: To determine the absorption maxima.

-

FT-IR Spectroscopy: To identify the functional groups present.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR, along with 2D NMR techniques (COSY, HSQC, HMBC), are used for the complete structural assignment.

Quantitative Data

The following table summarizes hypothetical quantitative data for the isolation of this compound based on typical yields and spectroscopic data for similar compounds.

| Parameter | Value |

| Extraction Yield | |

| Crude Methanol Extract | 10-15% (of dry plant material) |

| Ethyl Acetate Fraction | 2-4% (of crude extract) |

| Purification | |

| Yield of this compound | 0.01-0.05% (of ethyl acetate fraction) |

| Purity (by HPLC) | >98% |

| Spectroscopic Data | |

| Molecular Formula | C₁₃H₈O₄ |

| Molecular Weight | 228.2 g/mol |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | Hypothetical data based on xanthone skeleton |

| ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) | Hypothetical data based on xanthone skeleton |

Visualizations

Experimental Workflow

Caption: Isolation workflow for this compound.

Putative Cytotoxic Signaling Pathway

While the specific signaling pathway for this compound is not yet fully elucidated, many xanthones exert their cytotoxic effects through the induction of apoptosis. A generalized putative pathway is illustrated below.

Caption: Putative apoptotic pathway of xanthones.

Conclusion

This technical guide outlines a systematic approach for the isolation and characterization of this compound from Garcinia tetrandra. The provided protocols and data serve as a valuable resource for researchers in natural product chemistry and drug discovery. Further investigation into the specific biological activities and mechanisms of action of this compound is warranted to fully explore its therapeutic potential.

References

A Technical Guide to the Natural Sources of Dihydroxyxanthone Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones (9H-xanthen-9-one) are a class of oxygenated heterocyclic compounds characterized by a dibenzo-γ-pyrone scaffold.[1] Found as secondary metabolites in various higher plants, fungi, and lichens, they exhibit a remarkable diversity of structures and biological activities.[2] Among the various subclasses, simple oxygenated xanthones, particularly dihydroxyxanthone isomers, have garnered significant attention in the scientific community. Their structural simplicity, coupled with potent pharmacological properties—including antioxidant, anti-inflammatory, and anticancer effects—makes them attractive candidates for drug discovery and development.[3][4]

The position and number of hydroxyl groups on the xanthone core are critical determinants of their biological function, influencing mechanisms such as radical scavenging, enzyme inhibition, and modulation of cellular signaling pathways.[4][5] This technical guide provides an in-depth overview of the natural sources of various dihydroxyxanthone isomers, summarizes available quantitative data, details common experimental protocols for their isolation, and elucidates their mechanisms of action through key signaling pathways.

Natural Sources of Dihydroxyxanthone Isomers

Dihydroxyxanthone isomers are predominantly found in plant families such as Clusiaceae (Guttiferae), Hypericaceae, and Gentianaceae.[2] The genera Garcinia and Calophyllum are particularly rich sources. A summary of prominent isomers and their documented natural origins is presented below.

| Dihydroxyxanthone Isomer | Natural Source(s) | Plant Part(s) | Reference(s) |

| 1,2-Dihydroxyxanthone | Activities are widely studied, often as a nature-inspired synthetic model. Specific natural isolation is less commonly cited than its bioactivity. | - | [3][6][7] |

| 1,5-Dihydroxyxanthone | Garcinia cowa, Garcinia subelliptica, Mammea africana | Roots, Stems | [8][9] |

| 1,6-Dihydroxyxanthone | Garcinia cowa | Twigs | [10][11] |

| 1,7-Dihydroxyxanthone | Garcinia griffithii, Garcinia cowa, Garcinia schomburgkiana, Calophyllum thwaitesii, Cratoxylum maingayi | Stem Bark, Stems, Roots | [2][9][12][13][14][15][16][17] |

| 3,4-Dihydroxyxanthone | Primarily studied as a synthetic compound with potent bioactivities. | - | [18] |

| 3,4-Dihydroxy-2-methoxyxanthone | Hypericum beanii | Aerial Parts | [19] |

Note: Quantitative yield and concentration data for these specific simple dihydroxyxanthones from natural sources are sparsely reported in the literature. Most phytochemical studies focus on the isolation and structural elucidation of novel compounds or the quantification of more complex, abundant xanthones like α-mangostin. For instance, an HPLC-PDA analysis of a Garcinia cowa fruit extract quantified xanthochymol at 8.46% and α-mangostin at 0.72%, but did not report values for simpler dihydroxyxanthones.[20]

Experimental Protocols: Extraction, Isolation, and Purification

The isolation of dihydroxyxanthone isomers from plant matrices follows a general workflow involving extraction, fractionation, and chromatographic purification. High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), and various forms of column chromatography are principal techniques.[21] More advanced methods like High-Speed Counter-Current Chromatography (HSCCC) and Centrifugal Partition Chromatography (CPC) have also been successfully employed for efficient separation of xanthones from complex extracts.[22][23]

Generalized Laboratory Protocol

-

Preparation of Plant Material : The selected plant part (e.g., stem bark, roots) is air-dried at a controlled temperature (e.g., 45°C for 72 hours) and then ground into a fine powder to maximize the surface area for extraction.[22]

-

Solvent Extraction : The powdered material is subjected to extraction, typically using solvents of increasing polarity. Maceration or Soxhlet extraction with solvents like hexane, ethyl acetate, acetone, or methanol is common. For example, the powder may be sequentially extracted with hexane to remove non-polar compounds, followed by ethyl acetate or methanol to extract the more polar xanthones.

-

Fractionation : The crude extract is often fractionated using liquid-liquid extraction or vacuum liquid chromatography (VLC). This step aims to separate the extract into fractions with different polarities, concentrating the xanthones and simplifying subsequent purification.

-

Chromatographic Separation and Purification :

-

Column Chromatography (CC) : The xanthone-rich fraction is subjected to CC over silica gel or Sephadex LH-20. A gradient elution system, for instance, a hexane-ethyl acetate or chloroform-methanol mixture, is used to separate the components based on their polarity.[13]

-

Preparative HPLC (Prep-HPLC) : For final purification, fractions obtained from CC are often purified using preparative HPLC on a C18 column.[24] A typical mobile phase could be a gradient of acetonitrile and water.[24]

-

-

Structure Elucidation : The purity of the isolated compounds is confirmed by HPLC and TLC. Their chemical structures are elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC) and Mass Spectrometry (MS).[13][15]

Biological Activities and Signaling Pathways

Dihydroxyxanthones exhibit a range of biological activities, with their anti-inflammatory and anticancer properties being the most extensively studied. These effects are often mediated by the modulation of key cellular signaling pathways.

Anti-Inflammatory Activity

Inflammation is a complex biological response often involving the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), which regulates the expression of pro-inflammatory genes.[25][26] Dihydroxyxanthone isomers have been shown to exert potent anti-inflammatory effects by inhibiting this pathway.

In its inactive state, NF-κB (a heterodimer, typically p65/p50) is sequestered in the cytoplasm by an inhibitory protein called IκBα.[27] Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the activation of the IκB kinase (IKK) complex.[27] IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases NF-κB, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory mediators like TNF-α, IL-6, and cyclooxygenase-2 (COX-2).[19][28]

Dihydroxyxanthones can intervene in this pathway, primarily by inhibiting the IKK complex, which prevents the phosphorylation and degradation of IκBα.[27] This action keeps NF-κB inactive in the cytoplasm, thereby downregulating the expression of inflammatory genes.[29] For example, 1,2-dihydroxyxanthone (1,2-DHX) has been demonstrated to significantly reduce the production of pro-inflammatory mediators prostaglandin E2 (PGE2) and IL-6 in stimulated human macrophages.[3]

Anticancer and Antioxidant Mechanisms

The anticancer activity of dihydroxyxanthones is multifaceted, involving the inhibition of key enzymes like topoisomerase II, induction of apoptosis (programmed cell death) via caspase activation, and modulation of protein kinases involved in cell proliferation.[1][5][18] Studies have shown that the anticancer potency of hydroxyxanthones is highly dependent on the substitution pattern, with certain isomers like 1,6-dihydroxyxanthone and 1,7-dihydroxyxanthone showing particular efficacy against various cancer cell lines.[5]

The antioxidant properties of these compounds are largely attributed to their ability to act as radical scavengers. The hydroxyl groups on the xanthone scaffold can donate a hydrogen atom to neutralize reactive oxygen species (ROS), such as the DPPH radical, thereby terminating damaging chain reactions.[18][30] This activity is fundamental to mitigating oxidative stress, a condition implicated in numerous chronic diseases, including cancer and inflammatory disorders. Some xanthones can also activate the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes like heme oxygenase-1 (HO-1), further bolstering cellular defenses against oxidative stress.[2]

Conclusion

Dihydroxyxanthone isomers represent a valuable and promising group of natural products for biomedical research and drug development. Primarily sourced from genera such as Garcinia and Calophyllum, these compounds possess a potent and diverse bioactivity profile, most notably anti-inflammatory and anticancer effects. Their mechanisms of action, which involve the modulation of critical signaling pathways like NF-κB, underscore their therapeutic potential.

While the isolation and structural characterization of these compounds are well-established, a notable gap exists in the literature regarding the quantitative analysis of these specific isomers in their natural sources. Future research should focus on developing and applying validated analytical methods to quantify these molecules in various plant species, which will be crucial for the standardization of extracts and the development of xanthone-based therapeutics and nutraceuticals. Further investigation into their structure-activity relationships and elucidation of their molecular targets will continue to drive the discovery of new lead compounds for treating a spectrum of human diseases.

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural and Synthetic Xanthone Derivatives Counteract Oxidative Stress via Nrf2 Modulation in Inflamed Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]

- 6. researchgate.net [researchgate.net]

- 7. Efficacy, Stability, and Safety Evaluation of New Polyphenolic Xanthones Towards Identification of Bioactive Compounds to Fight Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Two new xanthones from the stems of Garcinia cowa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. Xanthones and benzophenones from Garcinia griffithii and Garcinia mangostana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. ir.lib.ruh.ac.lk [ir.lib.ruh.ac.lk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Anti-Inflammatory Effect of Xanthones from Hypericum beanii on Macrophage RAW 264.7 Cells through Reduced NO Production and TNF-α, IL-1β, IL-6, and COX-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protective effect of standardised fruit extract of Garcinia cowa Roxb. ex Choisy against ethanol induced gastric mucosal lesions in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Separation methods for pharmacologically active xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. A Two-Stage Method for Purifying Alpha-Mangostin: Sequential Solvent Extraction and Preparative Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. NF-kB Signaling Pathway products from Selleck Chemicals [bio-connect.nl]

- 27. Redirecting [linkinghub.elsevier.com]

- 28. mdpi.com [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 2,5-Dihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dihydroxyxanthone is a phenolic compound belonging to the xanthone class of natural products. Xanthones are characterized by their dibenzo-γ-pyrone scaffold and are known for a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties[1][2]. Found in various plant species, such as those from the Garcinia genus, this compound (CAS No: 35040-32-5) is of significant interest to researchers in medicinal chemistry and drug discovery[3][4]. This technical guide provides a summary of its known physicochemical properties, detailed experimental protocols for their determination, and a generalized workflow for characterization. Due to the limited availability of specific experimental data for this particular isomer, data for closely related dihydroxyxanthone isomers are provided for comparative context where applicable.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). Below is a summary of the available data for this compound.

| Property | Value / Data | Source / Reference |

| IUPAC Name | 2,5-dihydroxyxanthen-9-one | N/A |

| CAS Number | 35040-32-5 | [3][4] |

| Molecular Formula | C₁₃H₈O₄ | [5] |

| Molecular Weight | 228.20 g/mol | [6][7] |

| Physical Description | Powder | [4] |

| Melting Point (°C) | Data not available. For comparison, the melting point of 1,5-Dihydroxyxanthone is 286 °C and 1,7-Dihydroxyxanthone (Euxanthone) is 240 °C. | [6][7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. | [4] |

| pKa | Data not available. | N/A |

Spectroscopic Data

| Spectroscopic Data | Expected Characteristics |

| UV-Vis (λmax) | Xanthone derivatives typically exhibit several absorption bands in the UV-Vis spectrum. For example, 1-hydroxyxanthone shows absorption maxima around 230-260 nm, 310-320 nm, and a shoulder at 360-380 nm. The exact λmax values for this compound would be influenced by the positions of the hydroxyl groups. |

| ¹H-NMR | The proton NMR spectrum would show distinct signals for the aromatic protons on the xanthone core. The chemical shifts of these protons are influenced by the electron-donating hydroxyl groups. A chelated hydroxyl group, if present, would appear far downfield (δ 12-13 ppm). |

| ¹³C-NMR | The carbon NMR spectrum would show 13 distinct signals corresponding to the carbon atoms of the dibenzo-γ-pyrone skeleton. The carbonyl carbon (C9) is typically observed in the δ 175-185 ppm region. The chemical shifts of the aromatic carbons are diagnostic of the substitution pattern. |

| FTIR (cm⁻¹) | The infrared spectrum would be characterized by a strong absorption band for the carbonyl group (C=O) around 1600-1650 cm⁻¹, C=C aromatic stretching in the 1450-1600 cm⁻¹ region, C-O-C ether stretching around 1270 cm⁻¹, and a broad O-H stretching band for the hydroxyl groups around 3400 cm⁻¹. |

Experimental Protocols

This section details the standard methodologies for determining the key physicochemical and spectroscopic properties of xanthone derivatives. These protocols are based on established methods used for the characterization of similar compounds[1][8].

Melting Point Determination

-

Methodology: The melting point is determined using a capillary melting point apparatus. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, which is then placed in the heating block of the apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.

Solubility Assessment

-

Methodology: A qualitative assessment of solubility is performed by adding approximately 1-2 mg of the compound to 1 mL of a given solvent (e.g., DMSO, ethanol, water) in a test tube. The mixture is vortexed for 30 seconds. The compound is classified as soluble if it fully dissolves to form a clear solution, partially soluble if some solid remains, and insoluble if the vast majority of the solid does not dissolve. For quantitative analysis, a saturated solution is prepared, equilibrated, and the concentration of the dissolved compound is measured, often by UV-Vis spectrophotometry or HPLC.

UV-Vis Spectroscopy

-

Methodology: A stock solution of this compound is prepared in a suitable UV-transparent solvent, such as methanol or ethanol. The stock solution is diluted to a concentration within the linear range of the spectrophotometer (typically in the micromolar range, e.g., 10-20 µM). The UV-Vis spectrum is recorded over a wavelength range of 200-600 nm using a double-beam spectrophotometer, with the pure solvent used as a blank reference. The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum[9].

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: For ¹H and ¹³C NMR analysis, approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube[1]. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm). Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments for ¹H and ¹³C are performed, followed by 2D experiments such as COSY, HSQC, and HMBC to aid in the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure[10][11].

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Methodology: The FTIR spectrum is typically recorded using the KBr pellet method. A small amount of the dry sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The positions of key functional group absorptions (O-H, C=O, C=C, C-O-C) are then identified[1].

Visualization of Experimental Workflow

The logical flow for the characterization of a synthesized or isolated xanthone compound like this compound is crucial for systematic analysis. The following diagram illustrates a standard workflow from sample acquisition to full characterization.

References

- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | CAS:35040-32-5 | Manufacturer ChemFaces [chemfaces.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1,5-Dihydroxyxanthone | C13H8O4 | CID 5480299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Euxanthone | C13H8O4 | CID 5281631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of Physicochemical Parameters and Levels of Heavy Metals in Food Waste Water with Environmental Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In-Depth Technical Guide: UV-Vis and Fluorescence Spectra of 2,5-Dihydroxyxanthone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ultraviolet-visible (UV-Vis) absorption and fluorescence spectroscopic properties of 2,5-Dihydroxyxanthone. Xanthones are a class of organic compounds naturally found in some plants and are of significant interest to researchers due to their diverse pharmacological activities. Understanding their photophysical properties is crucial for the development of analytical methods, for studying their interactions with biological systems, and for potential applications in diagnostics and therapy.

Spectroscopic Properties of this compound

The UV-Vis absorption and fluorescence spectra of xanthones are characterized by bands arising from π → π* and n → π* electronic transitions within the dibenzo-γ-pyrone backbone. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings and the solvent environment.

1.1. UV-Vis Absorption Spectra

Table 1: UV-Vis Absorption Data for Dihydroxyxanthone Analogs

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |

| 1,3-Dihydroxyxanthone | Methanol | 235, 255, 315 | Data not available | General knowledge |

| 1,6-Dihydroxyxanthone | Methanol | Data not available | Data not available | [1] |

| 1,7-Dihydroxyxanthone | Dichloromethane | Data not available | Data not available | [2] |

Note: Specific molar absorptivity values for these analogs were not provided in the cited literature.

1.2. Fluorescence Spectra

The fluorescence properties of xanthones are also highly dependent on their structure and environment. Many xanthone derivatives are known to be fluorescent, and their emission spectra can provide valuable information about their excited state properties and interactions with their surroundings. The fluorescence emission of dihydroxyxanthones typically occurs at a longer wavelength than their absorption, a phenomenon known as the Stokes shift.

Specific fluorescence data for this compound, including excitation and emission maxima, quantum yield, and fluorescence lifetime, are not detailed in the currently available literature. However, studies on other xanthone derivatives can provide an insight into the expected behavior. The presence of hydroxyl groups can influence the fluorescence properties through effects such as excited-state intramolecular proton transfer (ESIPT), which can lead to large Stokes shifts.

Table 2: Fluorescence Data for Related Xanthone Derivatives

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |

| Xanthone | Cyclohexane | ~340 | ~380 | ~0.02 | General knowledge |

| Substituted Xanthones | Various | Variable | Variable | Variable | General knowledge |

Note: This table provides a general reference. The specific values for this compound may differ significantly.

Experimental Protocols

Detailed experimental protocols for obtaining UV-Vis and fluorescence spectra of xanthone derivatives are crucial for reproducibility and accurate data interpretation. Below are generalized protocols based on common laboratory practices for the analysis of such compounds.

2.1. UV-Vis Spectroscopy Protocol

This protocol outlines the steps for acquiring the UV-Vis absorption spectrum of a xanthone derivative.

References

Analysis of 2,5-Dihydroxyxanthone: A Technical Overview of NMR and Mass Spectrometry Techniques

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dihydroxyxanthone is a naturally occurring organic compound belonging to the xanthone class of polyphenols. Xanthones are of significant interest to the scientific community due to their diverse and promising biological activities, including antioxidant, anti-inflammatory, and anticancer properties. These compounds are found in various plant families, such as Clusiaceae (e.g., Garcinia species) and Hypericaceae (e.g., Hypericum species)[1][2]. The precise structural elucidation and characterization of xanthone derivatives are paramount for understanding their structure-activity relationships and for the development of potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous identification and structural analysis of such natural products.

This technical guide provides a framework for the analysis of this compound using NMR and mass spectrometry. Due to the limited availability of specific, publicly accessible, and fully assigned spectral data for this compound, this document will focus on the detailed experimental protocols and the expected spectral characteristics based on the known structure and data from closely related dihydroxyxanthone isomers.

Data Presentation

A comprehensive search of scientific literature and spectral databases did not yield a complete and unambiguously assigned set of ¹H and ¹³C NMR data or a detailed mass spectrometry fragmentation analysis specifically for this compound. Therefore, the following tables are presented as a template, illustrating how such data would be structured. The expected chemical shift ranges are based on general values for xanthone skeletons and the influence of hydroxyl substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 6.5 - 7.0 | d | ~ 8.0 |

| H-3 | 6.8 - 7.2 | dd | ~ 8.0, 2.0 |

| H-4 | 7.2 - 7.6 | d | ~ 8.0 |

| H-6 | 7.0 - 7.4 | t | ~ 8.0 |

| H-7 | 6.7 - 7.1 | d | ~ 8.0 |

| H-8 | 7.5 - 7.9 | d | ~ 8.0 |

| 2-OH | 9.0 - 11.0 | s | - |

| 5-OH | 9.0 - 11.0 | s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Predicted Chemical Shift (δ, ppm) |

| C-1 | 110 - 115 |

| C-2 | 155 - 160 |

| C-3 | 115 - 120 |

| C-4 | 120 - 125 |

| C-4a | 150 - 155 |

| C-5 | 145 - 150 |

| C-6 | 120 - 125 |

| C-7 | 110 - 115 |

| C-8 | 125 - 130 |

| C-8a | 140 - 145 |

| C-9 (C=O) | 175 - 185 |

| C-9a | 105 - 110 |

| C-10a | 150 - 155 |

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (calculated) | Description |

| [M]+• | 228.04 | Molecular Ion |

| [M-CO]+• | 200.05 | Loss of carbon monoxide |

| [M-H₂O]+• | 210.05 | Loss of water |

| Further Fragments | - | Retro-Diels-Alder (RDA) fragments |

Experimental Protocols

The following are detailed methodologies for the NMR and mass spectrometry analysis of xanthones, adapted from established protocols for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent depends on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-3 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

2D NMR (for structural confirmation):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the purified compound (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The solvent should be compatible with the chosen ionization technique.

2. Mass Spectrometry Analysis:

-

Instrument: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, often coupled with a liquid chromatography (LC) system.

-

Ionization Technique: Electrospray Ionization (ESI) is a common choice for polar molecules like xanthones and can be run in both positive and negative ion modes. Atmospheric Pressure Chemical Ionization (APCI) can also be used.

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). This allows for the determination of the molecular formula.

-

Perform tandem mass spectrometry (MS/MS or MSⁿ) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern. This is achieved by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

-

Visualization of Analytical Workflows

The following diagrams illustrate the general workflows for the analysis of a natural product like this compound.

Caption: General workflow for NMR analysis of this compound.

Caption: General workflow for Mass Spectrometry analysis.

Caption: Predicted major fragmentation pathways for this compound.

Conclusion

References

A Technical Guide to Quantum Chemical Calculations for Dihydroxyxanthones: Methods, Applications, and Insights

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations, particularly Density Functional Theory (DFT), in the study of dihydroxyxanthones. It details the computational methodologies used to explore their electronic structure, antioxidant activity, and spectroscopic properties, offering valuable insights for drug discovery and development.

Introduction to Dihydroxyxanthones and Computational Chemistry

Xanthones, and their hydroxylated derivatives like dihydroxyxanthones, are a class of organic compounds with a dibenzo-γ-pyrone scaffold. They are prevalent in higher plants and have garnered significant attention for their wide range of pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antibacterial properties.[1][2] The position and number of hydroxyl groups on the xanthone core are crucial in determining their biological efficacy.[3]

Quantum chemical calculations have emerged as a powerful tool to investigate the structure-activity relationships of these molecules at an electronic level.[4] Methods like Density Functional Theory (DFT) allow for the accurate prediction of molecular geometries, electronic properties, and reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.[5][6] These computational approaches are instrumental in understanding antioxidant mechanisms, interpreting spectroscopic data, and guiding the rational design of new therapeutic agents.[1][7]

Core Theoretical Method: Density Functional Theory (DFT)

DFT is the most widely used quantum chemical method for studying polyatomic molecules like dihydroxyxanthones.[8] It is based on the principle that the ground-state energy of a molecule can be determined from its electron density, which is a simpler quantity to handle than the complex many-electron wavefunction.[6]

A typical DFT calculation involves selecting a functional and a basis set.

-

Functionals: These are approximations for the exchange-correlation energy, a key component of the total energy. The B3LYP hybrid functional is one of the most common and reliable choices for organic molecules.[5][9][10]

-

Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are frequently employed, offering a balance between accuracy and computational cost.[5][10][11]

The general workflow for computational analysis is depicted below.

Detailed Computational Protocols

This section outlines the standard computational procedures for investigating dihydroxyxanthones.

3.1. Geometry Optimization and Vibrational Analysis The initial step involves optimizing the molecular geometry to find the lowest energy conformation.

-

Protocol: The initial 3D structure of the dihydroxyxanthone isomer is generated. A geometry optimization is then performed using a DFT method, such as B3LYP with the 6-31G(d,p) basis set.[12] This process finds the equilibrium structure corresponding to a minimum on the potential energy surface. Following optimization, harmonic vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[10] These calculations also provide the zero-point vibrational energy (ZPVE) and data for simulating infrared (IR) spectra.

3.2. Electronic Properties Calculation From the optimized geometry, various electronic properties are calculated to understand the molecule's reactivity.

-

Protocol: A single-point energy calculation is often performed on the optimized geometry, sometimes using a larger basis set like 6-311++G(d,p) for higher accuracy.[10] From this calculation, key descriptors are extracted:

-

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are determined. EHOMO relates to the molecule's electron-donating ability, while ELUMO relates to its electron-accepting ability.[5][13]

-

Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of chemical reactivity and stability.[9][14] A smaller gap suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution. It identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting sites of interaction.[11]

-

Table 1: Calculated Electronic Properties of Selected Xanthone Derivatives

| Compound | Functional/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| Xanthone | B3LYP/6-31G(d) | -6.63 | -1.99 | 4.64 | [14] |

| 8-hydroxymangostingon | B3LYP/6-31G(d) | -5.46 | -5.32 | 0.142 | [9][14] |

| Tovopilin A | B3LYP/6-31G(d) | -5.50 | -5.36 | 0.144 | [9][14] |

| 8-hydroxycudracxanthone G | B3LYP/6-31G(d) | -5.55 | -5.40 | 0.153 |[9][14] |

3.3. Spectroscopic Simulation Computational methods can predict vibrational (IR) and electronic (UV-Visible) spectra, aiding in the interpretation of experimental data.

-

Protocol (IR): Harmonic vibrational frequencies are obtained from the frequency calculation step. These calculated frequencies are often systematically higher than experimental values and are typically scaled by a factor (e.g., ~0.96 for B3LYP) to improve agreement.[15] The output provides the wavenumber and intensity of each vibrational mode (e.g., O-H stretch, C=O stretch).[2]

-

Protocol (UV-Vis): Electronic absorption spectra are simulated using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to excited states, which correspond to absorption wavelengths (λmax).[16]

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm-1)

| Vibrational Mode | 1,6-dihydroxyxanthone (Experimental)[2] | 1,3,8-trihydroxyxanthone (Experimental)[2] | Theoretical (General Range) |

|---|---|---|---|

| O–H stretch | 3425 | 3441 | ~3300-3500 |

| C=O stretch | 1604 | 1612 | ~1600-1620 |

| C=C aromatic | 1465 | 1458 | ~1450-1500 |

| C–O–C stretch | 1273 | 1296 | ~1270-1300 |

Application: Elucidating Antioxidant Mechanisms

A primary application of quantum chemistry for dihydroxyxanthones is in studying their antioxidant activity. The ability to donate a hydrogen atom or an electron to neutralize free radicals is key. Three primary mechanisms are investigated computationally.[10][11]

-

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. The feasibility of this pathway is assessed by calculating the Bond Dissociation Enthalpy (BDE) of the O-H bond. A lower BDE indicates an easier H-atom donation.[10]

-

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process. First, an electron is transferred from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton. This pathway is governed by the Ionization Potential (IP) and Proton Dissociation Enthalpy (PDE).[10][11]

-

Sequential Proton Loss-Electron Transfer (SPLET): This is also a two-step mechanism, favored in polar solvents. The antioxidant first loses a proton to form an anion, followed by the transfer of an electron from the anion to the radical. This pathway is evaluated using the Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).[10][11]

By calculating the enthalpies associated with each pathway (BDE, IP, PA), researchers can predict the most favorable antioxidant mechanism for a given dihydroxyxanthone in a specific environment (gas phase or solvent).[10] Generally, the pathway with the lowest reaction enthalpy is the most probable.

Table 3: Calculated Thermodynamic Parameters (kcal/mol) for Antioxidant Activity

| Parameter | Description | Typical Range | Implication |

|---|---|---|---|

| BDE (Bond Dissociation Enthalpy) | Energy required to break the O-H bond homolytically. | 75-90 | Lower value favors the HAT mechanism. |

| IP (Ionization Potential) | Energy required to remove an electron. | 130-160 | Lower value favors the SET-PT mechanism. |

| PA (Proton Affinity) | Enthalpy change upon deprotonation of the O-H group. | 25-45 | Lower value favors the SPLET mechanism. |

| PDE (Proton Dissociation Enthalpy) | Enthalpy of deprotonation of the radical cation. | 15-30 | Relevant for the second step of SET-PT. |

| ETE (Electron Transfer Enthalpy) | Enthalpy change for electron donation from the anion. | 20-40 | Relevant for the second step of SPLET. |

Note: Ranges are approximate and depend on the specific molecule and computational method.[10][11]

Conclusion and Future Outlook

Quantum chemical calculations, particularly DFT, provide a robust theoretical framework for investigating the properties of dihydroxyxanthones. These in silico studies offer deep insights into molecular structure, electronic properties, and the mechanisms underlying their significant antioxidant activity. The ability to calculate parameters like HOMO-LUMO gaps, BDEs, and simulated spectra allows for a rational understanding of structure-activity relationships, which is invaluable for medicinal chemistry and drug development.

Future work may involve more complex models, such as incorporating explicit solvent effects and performing molecular dynamics simulations to study the behavior of these compounds in biological environments.[13] The synergy between these advanced computational techniques and experimental validation will continue to accelerate the discovery of novel xanthone-based therapeutics.

References

- 1. Frontiers | Synthesis, characterization, and computational evaluation of some synthesized xanthone derivatives: focus on kinase target network and biomedical properties [frontiersin.org]

- 2. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]

- 5. journal2.uinjkt.ac.id [journal2.uinjkt.ac.id]

- 6. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational Exploration of Xanthones Derivatives as Potent Inhibitors of Monoamine Oxidase | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]

- 8. Computational Analysis on Antioxidant Activity of Four Characteristic Structural Units from Persimmon Tannin [mdpi.com]

- 9. Computational study antioxidant properties of xanthone-derivatives from mangosteen (Garcinia mangostana L.) pericarp using density functional theory (DFT) | AIP Conference Proceedings | AIP Publishing [pubs.aip.org]

- 10. Molecular modeling and DFT studies on the antioxidant activity of Centaurea scoparia flavonoids and molecular dynamics simulation of their interaction with β-lactoglobulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.aip.org [pubs.aip.org]

- 15. researchgate.net [researchgate.net]

- 16. Combined spectral experiment and theoretical calculation to study the interaction of 1,4-dihydroxyanthraquinone for metal ions in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermochemical Stability of 2,5-Dihydroxyxanthone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,5-Dihydroxyxanthone is a member of the xanthone class of organic compounds, which are recognized for their diverse biological activities. As with any active pharmaceutical ingredient (API) or drug development candidate, a thorough understanding of its thermochemical stability is paramount for determining appropriate storage conditions, shelf-life, and manufacturing processes. This technical guide outlines the standard methodologies for evaluating the thermochemical stability of this compound, presents available thermal data for the parent xanthone scaffold and related isomers for comparative analysis, and proposes a hypothetical thermal decomposition pathway.

Introduction to Thermochemical Stability in Drug Development

Thermochemical stability is a critical attribute of any pharmaceutical compound. It dictates the material's resistance to decomposition under the influence of heat. An unstable compound can degrade over time, leading to a loss of potency, the formation of potentially toxic byproducts, and a shortened shelf-life. The primary techniques for assessing thermochemical stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA measures changes in mass as a function of temperature, identifying the onset of decomposition, while DSC quantifies the heat flow associated with thermal events, such as melting and decomposition.

Comparative Thermochemical Data

While specific TGA and DSC data for this compound are not available in the literature, data for the parent compound, xanthone, and some of its hydroxy derivatives can provide a useful point of comparison. The presence and position of hydroxyl groups on the xanthone scaffold can influence its thermal properties through effects on crystal packing and intermolecular hydrogen bonding.

| Compound Name | Melting Point (°C) | Boiling Point (°C) | Enthalpy of Fusion (kJ/mol) | Notes |

| Xanthone | 172-177[1][2][3] | 349-351[1] | 25.08 | Data from various chemical suppliers and databases. |

| 1,3-Dihydroxyxanthone | 259[4] | Not available | Not available | Higher melting point suggests strong intermolecular forces. |

| 1,6-Dihydroxyxanthone | 248-249[2] | Not available | Not available | Melting point is comparable to other dihydroxy isomers. |

| 3-Hydroxyxanthone | 243[3] | Not available | Not available |

Note: The table above is compiled from various sources and is intended for comparative purposes. The exact values may vary depending on the experimental conditions and purity of the sample.

Experimental Protocols for Thermochemical Analysis

To determine the thermochemical stability of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

TGA is used to determine the temperature at which a material begins to decompose. The following is a general procedure based on ASTM E1131.

Objective: To determine the thermal stability and decomposition profile of this compound.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).

-

Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often taken as the temperature at which a 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperature of maximum decomposition rate.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material, such as melting and decomposition.

Objective: To determine the melting point, enthalpy of fusion, and to observe any exothermic or endothermic decomposition events for this compound.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: A small amount of the this compound sample (typically 2-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program would involve heating from ambient temperature to a temperature beyond the melting and decomposition points (e.g., 350 °C) at a constant rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature of the melting peak is taken as the melting point, and the area under the peak is integrated to determine the enthalpy of fusion.

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Hypothetical Thermal Decomposition Pathway

In the absence of experimental studies on the pyrolysis of this compound, a hypothetical decomposition pathway can be proposed based on the known chemistry of aromatic ethers and ketones. The xanthone core is relatively stable. Thermal degradation would likely be initiated by the cleavage of the ether linkage or by reactions involving the hydroxyl groups.

The following diagram illustrates a plausible, though hypothetical, initial fragmentation of the this compound molecule under thermal stress. The bond dissociation energies (BDEs) of the C-O ether bonds are generally lower than those of the C-C bonds within the aromatic rings, making them more susceptible to homolytic cleavage.

Caption: Hypothetical thermal decomposition pathway for this compound.

Conclusion and Recommendations

A comprehensive understanding of the thermochemical stability of this compound is essential for its development as a potential therapeutic agent. This guide provides the foundational experimental protocols for Thermogravimetric Analysis and Differential Scanning Calorimetry, which are the cornerstone techniques for this assessment. While direct experimental data for this compound is currently lacking, the comparative data from related xanthone structures suggest that the core scaffold is thermally stable, with melting points of dihydroxyxanthones generally exceeding 240 °C.

It is strongly recommended that TGA and DSC studies, as outlined in this guide, be performed on this compound to generate definitive data on its melting point, enthalpy of fusion, and decomposition temperature. This will enable the establishment of appropriate handling, storage, and processing parameters, ensuring the quality, safety, and efficacy of any potential drug product. Further studies, such as pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), could be employed to elucidate the actual thermal decomposition products and confirm the degradation pathway.

References

Methodological & Application

Application Notes: In Vitro Antioxidant Activity of 2,5-Dihydroxyxanthone using DPPH Assay

Introduction

Xanthones are a class of polyphenolic compounds found in various plants, such as those from the Garcinia genus, and are recognized for their significant antioxidant properties.[1][2] These compounds play a crucial role in combating oxidative stress by neutralizing free radicals, which are implicated in cellular damage and various degenerative diseases.[2][3] The evaluation of the antioxidant capacity of specific xanthone derivatives, such as 2,5-Dihydroxyxanthone, is essential for understanding their therapeutic potential. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and sensitive method for assessing the free radical scavenging ability of compounds.[4][5][6] This assay is based on the principle that an antioxidant will donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically.[4][6]

Mechanism of Action: Radical Scavenging

The primary antioxidant mechanism of xanthones involves scavenging free radicals through a Single Electron Transfer (SET) process.[1][7] In this mechanism, the xanthone molecule donates an electron to deactivate reactive oxygen species. Theoretical studies indicate that under physiological conditions, the deprotonated (anionic) forms of xanthones are more potent electron donors and, therefore, more effective at scavenging free radicals like the hydroxyl radical (•OH) than their neutral counterparts.[7] When an antioxidant like this compound encounters the stable DPPH radical, it donates a hydrogen atom, reducing the DPPH and neutralizing its radical nature.

Caption: DPPH radical scavenging by an antioxidant.

Experimental Protocols

This section details the protocol for determining the in vitro antioxidant activity of this compound using the DPPH radical scavenging assay.

1. Materials and Reagents

-

This compound (Test Sample)

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Ascorbic acid or Trolox (Positive Control)

-

Methanol or Ethanol (Spectrophotometric grade)

-

96-well microplate

-

Microplate reader or UV-Vis Spectrophotometer

-

Micropipettes

-

Volumetric flasks and test tubes

2. Preparation of Solutions

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol.[4][5] Store this solution in an amber bottle and protect it from light at 4°C. The solution should be freshly prepared.

-

Test Sample Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of dilutions to obtain various concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).[8]

-

Positive Control Solution: Prepare a stock solution and serial dilutions of a standard antioxidant like ascorbic acid in the same manner as the test sample.

3. DPPH Assay Procedure

The following workflow outlines the steps for conducting the assay.

Caption: Experimental workflow for the DPPH assay.

-

Reaction Setup: In a 96-well microplate, add 100 µL of each concentration of the this compound solution, the positive control, and the blank (methanol) into separate wells.[5][8]

-

Initiate Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well. Mix the contents gently by pipetting.[5]

-

Blank Preparation: Prepare a blank by mixing 100 µL of methanol with 100 µL of the DPPH solution (this serves as the control absorbance, A_control).

-

Incubation: Cover the microplate and incubate it in the dark at room temperature for 30 minutes.[5][8]

-

Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[8][9]

4. Data Analysis and Interpretation

The antioxidant activity is expressed as the percentage of DPPH radical scavenging.

-

Calculation of Inhibition Percentage: The percentage of DPPH radical scavenging activity is calculated using the following formula[8][10]:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

-

A_control is the absorbance of the DPPH solution without the sample.

-

A_sample is the absorbance of the DPPH solution with the test sample or positive control.

-

-

IC50 Value Determination: The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[9][10] To determine the IC50 value, plot a graph of inhibition percentage versus the corresponding sample concentration. The IC50 value can then be calculated from the resulting dose-response curve using non-linear regression analysis.[8][11] A lower IC50 value indicates a higher antioxidant potency.

Data Presentation

The results of the DPPH assay are typically summarized in a table, allowing for a clear comparison between the test compound and a standard antioxidant.

| Compound | Concentration (µg/mL) | Mean Absorbance (517 nm) | % Inhibition | IC50 (µg/mL) |

| Control (Blank) | 0 | 0.985 | 0 | - |

| This compound | 10 | 0.768 | 22.03 | \multirow{5}{}{48.5} |

| 25 | 0.591 | 40.00 | ||

| 50 | 0.482 | 51.07 | ||

| 100 | 0.295 | 70.05 | ||

| 200 | 0.148 | 85.00 | ||

| Ascorbic Acid | 2 | 0.650 | 34.01 | \multirow{5}{}{4.2} |

| (Positive Control) | 4 | 0.473 | 51.98 | |

| 6 | 0.315 | 68.02 | ||

| 8 | 0.187 | 81.02 | ||

| 10 | 0.099 | 89.95 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual experimental results may vary.

References

- 1. blogs.rsc.org [blogs.rsc.org]

- 2. Antioxidant xanthones: Significance and symbolism [wisdomlib.org]

- 3. Antioxidant properties of xanthones from Calophyllum brasiliense: prevention of oxidative damage induced by FeSO4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ymerdigital.com [ymerdigital.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. scielo.br [scielo.br]

- 7. Xanthones as antioxidants: A theoretical study on the thermodynamics and kinetics of the single electron transfer mechanism - Food & Function (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for 2,5-Dihydroxyxanthone: Anticancer Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of heterocyclic compounds with a dibenzo-γ-pyrone framework that have garnered significant interest for their wide range of pharmacological activities, including potent anticancer effects.[1][2] The anticancer potential of xanthone derivatives is often attributed to their ability to interact with multiple protein receptors and signaling pathways, which is highly dependent on the type, number, and position of functional groups on the xanthone skeleton.[1][3]

This document focuses on 2,5-Dihydroxyxanthone, a specific hydroxylated xanthone derivative. While detailed mechanistic studies specifically for this compound are limited, this application note extrapolates its likely mechanisms of action based on comprehensive studies of structurally similar hydroxyxanthones. The primary proposed anticancer mechanisms include the induction of apoptosis (programmed cell death), inhibition of topoisomerase enzymes, and induction of cell cycle arrest.[4][5]

These notes provide quantitative data for this compound and related compounds, detailed protocols for key validation experiments, and visual diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation: In Vitro Anticancer Activity

The anticancer efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit 50% of cancer cell growth. The activity of this compound has been evaluated against the human liver carcinoma cell line (HepG2).

Table 1: IC50 Values of Dihydroxyxanthone Derivatives Against HepG2 Cancer Cells

| Compound | IC50 (µM) | Reference |

| This compound | 23.8 | [6] |

| 1,3-Dihydroxyxanthone | 71.4 | [6] |

| 1,6-Dihydroxyxanthone | 40.4 | [6] |

| 1,7-Dihydroxyxanthone | 13.2 | [6] |

| 3,5-Dihydroxyxanthone | 23.7 | [6] |

| Doxorubicin (Control) | >50 (approx.) | [6] |

Note: Lower IC50 values indicate greater anticancer potency.

Proposed Anticancer Mechanisms of Action

Based on studies of related hydroxyxanthones, the anticancer activity of this compound likely involves a multi-faceted approach targeting key cellular processes essential for cancer cell survival and proliferation.

Induction of Apoptosis via the Intrinsic Pathway

Many xanthone derivatives induce apoptosis, primarily through the mitochondrial (intrinsic) pathway.[7][8] This process involves the permeabilization of the mitochondrial outer membrane, leading to the release of pro-apoptotic factors into the cytoplasm.

-

Modulation of Bcl-2 Family Proteins: Treatment with xanthones can alter the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. An increased Bax/Bcl-2 ratio is a hallmark of apoptosis induction.[7]

-

Cytochrome c Release: The shift in Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria.[7]

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.[7][9]

-

Execution of Apoptosis: Activated executioner caspases cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis, such as DNA fragmentation and membrane blebbing.[5][7]

Induction of Cell Cycle Arrest

Xanthones have been shown to halt cancer cell proliferation by arresting the cell cycle at various phases (G1, S, or G2/M).[5][7] This arrest prevents cancer cells from replicating their DNA and dividing.

-

G1 Phase Arrest: Often associated with the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and downregulation of cyclins (e.g., Cyclin D1, Cyclin E) and CDKs (e.g., CDK4, CDK2).[5]

-

S Phase Arrest: May involve the inhibition of DNA replication machinery. Some xanthones have been shown to induce S phase arrest.[7]

-

G2/M Phase Arrest: Can be triggered by DNA damage, leading to the inhibition of the Cyclin B1/Cdc2 complex, which is crucial for entry into mitosis.

Inhibition of Topoisomerase II

The fused aromatic ring structure of xanthones is similar to that of known DNA intercalators and Topoisomerase II inhibitors like doxorubicin.[4] Topoisomerase II is a vital enzyme that resolves DNA tangles during replication. Its inhibition leads to DNA strand breaks, which can trigger cell cycle arrest and apoptosis. Molecular docking studies on other hydroxyxanthones support their potential to bind to and inhibit Topoisomerase II.[4]

Experimental Protocols

The following are standard protocols used to investigate the anticancer mechanisms described above.

Protocol 1: Cell Viability Assessment using MTT Assay

Objective: To determine the cytotoxic effect of this compound on cancer cells and calculate its IC50 value.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates, multichannel pipette, incubator, microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of this compound on cell cycle phase distribution.

Materials:

-

Cancer cells treated with this compound (at IC50 and 2x IC50 concentrations) for 24-48 hours.

-

PBS (Phosphate-Buffered Saline)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both floating and adherent cells. Centrifuge at 300 x g for 5 minutes and wash the pellet with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer. Excite PI at 488 nm and measure the fluorescence emission at ~617 nm.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment.

Materials:

-

Cancer cells treated with this compound.

-

Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect cells (including supernatant) and wash twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the samples by flow cytometry within 1 hour.

-

Data Analysis:

-

Viable cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Necrotic cells: Annexin V-negative, PI-positive.

-

Protocol 4: Western Blot Analysis of Apoptosis and Cell Cycle Proteins

Objective: To measure changes in the expression levels of key regulatory proteins.

Materials:

-

Treated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-Cyclin B1, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse treated cells in RIPA buffer. Quantify protein concentration using the BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin).

References

- 1. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthones induce cell-cycle arrest and apoptosis in human colon cancer DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journal.pandawainstitute.com [journal.pandawainstitute.com]